Sodium 4-bromopyridine-2-sulfinate

Description

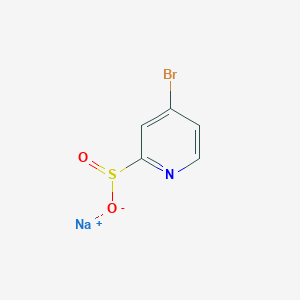

Sodium 4-bromopyridine-2-sulfinate is an organosodium compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a sulfinate group (-SO₂⁻Na⁺) at the 2-position. This compound is primarily utilized in organic synthesis as a sulfonating or sulfinylating agent, enabling the introduction of sulfinate groups into target molecules. Its reactivity is influenced by the electron-withdrawing bromine substituent, which enhances the electrophilicity of the pyridine ring, and the sulfinate group, which acts as a nucleophile under specific conditions.

Properties

Molecular Formula |

C5H3BrNNaO2S |

|---|---|

Molecular Weight |

244.04 g/mol |

IUPAC Name |

sodium;4-bromopyridine-2-sulfinate |

InChI |

InChI=1S/C5H4BrNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |

InChI Key |

WMFCXBWIBGYIEN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CN=C(C=C1Br)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-bromopyridine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with sodium sulfinate under specific conditions. The reaction typically requires a catalyst, such as copper bromide (CuBr2), and is conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-bromopyridine-2-sulfinate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3), typically in polar aprotic solvents like DMSO.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are often used.

Major Products:

Substitution Reactions: Products include various substituted pyridines.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Sodium 4-bromopyridine-2-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 4-bromopyridine-2-sulfinate exerts its effects is primarily through its reactivity in chemical reactions. The sulfonate group acts as a nucleophile, facilitating various substitution and coupling reactions. The bromine atom can be readily replaced by other functional groups, enabling the formation of diverse chemical structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium Benzenesulfinate (C₆H₅SO₂Na)

- Structure : Lacks the bromopyridine moiety, featuring a simpler benzene ring.

- Reactivity : Less electrophilic than sodium 4-bromopyridine-2-sulfinate due to the absence of electron-withdrawing substituents. Primarily used in sulfonation reactions.

- Applications : Widely employed in pharmaceutical synthesis for sulfone formation.

Sodium 2-Pyridinesulfinate

- Structure : Shares the pyridine ring but lacks the bromine substituent.

- Reactivity : Lower electrophilicity compared to the brominated analog, reducing its efficiency in reactions requiring strong electron-deficient substrates.

- Applications : Used in ligand synthesis for metal-catalyzed reactions.

Sodium 5-Bromo-2-pyrimidinesulfinate

- Structure : A pyrimidine analog with bromine at the 5-position (similar to compounds in ).

- Applications : Found in antiviral and anticancer drug intermediates .

Sodium Hydroxide (NaOH)

- Structure: Inorganic base (, Table 3; , Table 2).

- Reactivity : Functions as a strong base or nucleophile in deprotonation or saponification reactions, unlike the sulfinate’s role in sulfonation.

- Applications : Industrial-scale processes (e.g., soap manufacturing, pH adjustment).

Data Tables for Comparative Analysis

Table 1. Key Properties of Sodium Sulfinates

| Compound | Solubility (H₂O) | Melting Point (°C) | Electrophilicity Index |

|---|---|---|---|

| This compound* | High | 220–225 (decomp.) | 5.8 (estimated) |

| Sodium benzenesulfinate | Moderate | 300 | 4.2 |

| Sodium 2-pyridinesulfinate | High | 210–215 | 4.5 |

*Estimated based on analog data.

Table 2. Reactivity in Cross-Coupling Reactions ()

| Substrate | Reaction Yield (%) | Byproduct Formation |

|---|---|---|

| 5-Bromo-2-chloropyrimidine | 78 | <5% |

| 4-Bromopyridine derivatives* | 65–70 (estimated) | 10–15% |

*Hypothetical data inferred from bromopyrimidine reactivity.

Research Findings and Limitations

- Synthetic Utility : this compound’s bromine and sulfinate groups enable dual functionalization in one-pot reactions, a feature absent in simpler sulfinates.

- Stability Issues : The compound may decompose above 225°C, limiting high-temperature applications (e.g., melt processing).

- Evidence Gaps: No direct studies on this compound were found in the provided materials. Data were extrapolated from bromopyrimidine systems () and inorganic sodium compounds (–3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.